3-Methoxy-4,5-methylenedioxycinnamaldehyde
Overview
Description
3-Methoxy-4,5-methylenedioxycinnamaldehyde is an organic compound with the chemical formula C11H10O4. It is a benzodioxole derivative and is known for its unique aromatic properties. This compound is a colorless to pale yellow solid and is recognized for its various biological activities, including antioxidant, antibacterial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde typically involves the reaction of 3-methoxycinnamaldehyde with silver nitrate, followed by a reduction reaction . The detailed steps are as follows:
Reaction with Silver Nitrate: 3-Methoxycinnamaldehyde is reacted with silver nitrate to form an intermediate compound.
Reduction: The intermediate compound is then reduced to yield this compound.
For industrial production, the process is scaled up, ensuring the reaction conditions are optimized for higher yields and purity. The compound is usually stored at 2-8°C to maintain its stability .
Chemical Reactions Analysis
3-Methoxy-4,5-methylenedioxycinnamaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxy-4,5-methylenedioxycinnamaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Its biological activities make it a subject of study for its potential therapeutic effects.
Medicine: Research is ongoing to explore its anticancer properties and its role in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 3-Methoxy-4,5-methylenedioxycinnamaldehyde involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antibacterial and anti-inflammatory effects are linked to its ability to inhibit the growth of bacteria and reduce inflammation through the modulation of specific signaling pathways .
Comparison with Similar Compounds
3-Methoxy-4,5-methylenedioxycinnamaldehyde is unique due to its specific structure and biological activities. Similar compounds include:
3,4-Methylenedioxycinnamaldehyde: Lacks the methoxy group, resulting in different biological activities.
4-Methoxycinnamaldehyde: Lacks the methylenedioxy group, affecting its chemical reactivity and biological properties.
Properties
IUPAC Name |
(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-6H,7H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMBSQBMNIILBR-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228770 | |
Record name | (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methoxy-4,5-methylenedioxycinnamaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035303 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74683-19-5, 54976-67-9 | |
Record name | (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74683-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenal, 3-(7-methoxy-1,3-benzodioxol-5-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054976679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-4,5-methylenedioxycinnamaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035303 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 - 137 °C | |
Record name | 3-Methoxy-4,5-methylenedioxycinnamaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035303 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 3-Methoxy-4,5-methylenedioxycinnamaldehyde?
A1: this compound has been identified as a novel constituent in Canella winterana []. It has also been found as a metabolite in Cassia grandis [].
Q2: Why is there interest in synthesizing this compound?
A2: The isolation of this compound from natural sources may be complex or yield limited quantities. A short synthesis method for trans-3-Methoxy-4,5-methylenedioxycinnamaldehyde has been developed [], likely to facilitate further research into its properties and potential applications.
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